Diethyl 3,3'-(4,6-dibromo-1,3-phenylene)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate is an organic compound characterized by the presence of two ethyl ester groups attached to a dibromo-substituted phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate typically involves the bromination of a precursor compound, such as diethyl 3,3’-(1,3-phenylene)dipropanoate. The bromination reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominated by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester groups can be hydrolyzed to carboxylic acids, and the phenylene ring can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) can be used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate the hydrolysis of ester groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed for oxidizing the phenylene ring.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Hydrolysis Products: Carboxylic acids derived from the ester groups.
Oxidation Products: Various oxidized derivatives of the phenylene ring.
Scientific Research Applications
Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate involves its interaction with molecular targets through its bromine atoms and ester groups. The bromine atoms can participate in halogen bonding, while the ester groups can undergo hydrolysis to release carboxylic acids, which can further interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,3’-(1,4-phenylene)dipropanoate: Lacks the bromine substituents, making it less reactive in halogen-specific reactions.
Diethyl 3,3’-(1,2-phenylene)dipropanoate: Similar structure but with different substitution pattern on the phenylene ring.
Uniqueness
Diethyl 3,3’-(4,6-dibromo-1,3-phenylene)dipropanoate is unique due to the presence of bromine atoms at specific positions on the phenylene ring, which imparts distinct reactivity and potential for diverse applications in chemical synthesis and research.
Properties
CAS No. |
89767-95-3 |
---|---|
Molecular Formula |
C16H20Br2O4 |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
ethyl 3-[2,4-dibromo-5-(3-ethoxy-3-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C16H20Br2O4/c1-3-21-15(19)7-5-11-9-12(14(18)10-13(11)17)6-8-16(20)22-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
ZERIZWWRFYYUQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1Br)Br)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.